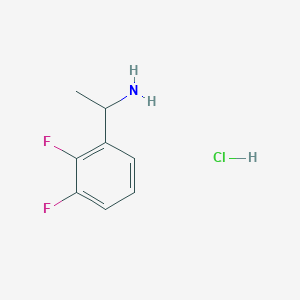

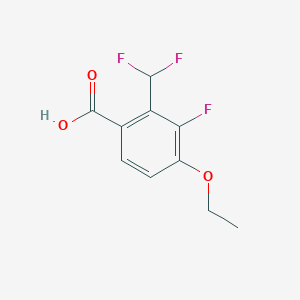

![molecular formula C18H24N2O2 B3013969 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851096-09-8](/img/structure/B3013969.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide, also known as DQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DQP is a quinoline derivative and is known to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoline derivatives, similar in structure to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide, have been investigated for their potential as corrosion inhibitors. A study by Zarrouk et al. (2014) used quantum chemical calculations to explore the inhibition efficiencies of quinoxalines, a related class, for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was determined, suggesting that these compounds could serve as effective corrosion inhibitors (Zarrouk et al., 2014).

Fluorescent Chemosensors

Quinoline moieties are also employed in the development of fluorescent chemosensors for metal ions detection in aqueous media. Kim et al. (2016) synthesized a chemosensor based on quinoline that showed significant fluorescence enhancement upon binding with Zn2+ ions, making it a useful tool for detecting and quantifying Zn2+ in water samples (Kim et al., 2016).

Antiviral Agents

Novel quinoxaline derivatives have been synthesized and evaluated for their antiviral activity against various viruses, including HCV, HBV, HSV-1, and HCMV. A study by Elzahabi (2017) found that certain compounds exhibited potent activity against HCMV with lower IC50 values compared to standard treatments, indicating the potential of quinoline derivatives as antiviral agents (Elzahabi, 2017).

Catalysis

Quinoline derivatives have been utilized in the development of catalysts for polymerization processes. Enders et al. (2001) reported on stable chromium(III) complexes with quinoline-based ligands that exhibited high activity and temperature stability as catalysts for ethylene polymerization (Enders et al., 2001).

Anticancer Research

Quinoline-based compounds have shown promise in anticancer research. Ma et al. (2016) identified a novel 1,2-dihydroquinoline anticancer agent that, when delivered to tumor cells using cationic liposomes, exhibited superior antitumor activity compared to neutral liposomes (Ma et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that this compound belongs to the class of quinolines . Quinolines have a wide range of biological activities and are often used in drug research and development .

Mode of Action

It’s worth noting that quinolines, the class of compounds to which it belongs, have diverse modes of action depending on their specific structures and targets .

Biochemical Pathways

Quinolines are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Quinolines are known to have a wide range of biological activities, which can result in various molecular and cellular effects .

Propiedades

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-5-6-17(21)19-8-7-14-11-15-9-12(2)13(3)10-16(15)20-18(14)22/h9-11H,4-8H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOXGGZCUSYHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)

![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)

![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)